molecular formula C12H12FNO B8033258 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile

1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile

Cat. No.: B8033258
M. Wt: 205.23 g/mol
InChI Key: PPCHLDUEPRSICB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a fluoro and hydroxy group on a phenyl ring, and a nitrile group

Properties

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-9(4-3-5-10(11)15)12(8-14)6-1-2-7-12/h3-5,15H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHLDUEPRSICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the phenyl group with fluoro and hydroxy substituents. The nitrile group is then introduced through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a transition metal catalyst.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carbonitrile
  • 1-(2-Chloro-3-hydroxyphenyl)cyclopentane-1-carbonitrile
  • 1-(2-Fluoro-3-methoxyphenyl)cyclopentane-1-carbonitrile

Comparison: Compared to its analogs, 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile is unique due to the specific positioning of the fluoro and hydroxy groups, which can significantly affect its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity, making it a compound of particular interest for targeted applications.

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